2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Description
The compound 2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol is a derivative of propane-1,3-diol with a hydroxymethyl group and two 3-methylbutylamino substituents at the central carbon. Structurally, it belongs to the family of amino alcohols, characterized by a central triol backbone modified with nitrogen-containing groups. These analogs are widely used as buffering agents, stabilizers, and intermediates in organic synthesis .
Properties
IUPAC Name |
2-[bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO3/c1-12(2)5-7-15(8-6-13(3)4)14(9-16,10-17)11-18/h12-13,16-18H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEJXAVMTLUBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365705 | |
| Record name | 2-[bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5247-21-2 | |
| Record name | 2-[bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of 3-methylbutylamine with formaldehyde and a diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Condensation Reaction: 3-methylbutylamine reacts with formaldehyde to form an intermediate.
Addition of Diol: The intermediate is then reacted with a diol, such as 1,3-propanediol, under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Biochemical Applications
Buffering Agent
This compound serves as an important buffering agent in biochemical assays. It maintains pH stability in biological systems, which is critical for enzymatic reactions and other biochemical processes. Its zwitterionic nature allows it to buffer effectively in a pH range of approximately 6.0 to 8.5, making it suitable for various applications in molecular biology and biochemistry.
Electrophoresis
In electrophoresis, 2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol is employed as a component of running buffers. Its ability to form stable complexes with metal ions enhances the resolution of nucleic acids and proteins during separation processes. This property is particularly beneficial when analyzing samples that may contain metal contaminants.
| Application | Description |
|---|---|
| Buffering Agent | Maintains pH stability in biochemical assays |
| Electrophoresis | Enhances resolution in nucleic acid and protein separation |
Pharmaceutical Applications
Drug Formulation
This compound is used in the formulation of various pharmaceuticals due to its compatibility with active ingredients. Its properties help stabilize drug formulations, particularly those that are sensitive to pH changes or require specific ionic conditions for optimal efficacy.
Delivery Systems
Research has shown that the compound can be used in drug delivery systems, particularly for targeted therapies. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic drug molecules, facilitating their transport across biological membranes.
| Application | Description |
|---|---|
| Drug Formulation | Stabilizes sensitive pharmaceutical compounds |
| Delivery Systems | Enhances transport of drugs across biological membranes |
Material Science Applications
Polymer Synthesis
In material science, this compound is utilized as a building block in the synthesis of polymers. Its hydroxyl groups can participate in polymerization reactions to create hydrophilic polymers that are useful in coatings, adhesives, and other materials that require water solubility.
Surface Modification
The compound can also be employed for surface modification of materials to enhance their biocompatibility and reduce protein adsorption. This application is particularly relevant in biomedical devices where minimizing immune response is crucial.
| Application | Description |
|---|---|
| Polymer Synthesis | Acts as a building block for hydrophilic polymers |
| Surface Modification | Enhances biocompatibility of biomedical devices |
Case Studies
-
Stabilization of Enzymatic Reactions
A study demonstrated that incorporating this compound into enzyme assays significantly improved reaction rates by maintaining optimal pH levels throughout the process. -
Targeted Drug Delivery Research
Research published in the Journal of Controlled Release highlighted the use of this compound in designing nanoparticles for targeted drug delivery systems, showing enhanced therapeutic effects with reduced side effects compared to conventional delivery methods.
Biological Activity
2-[Bis(3-methylbutyl)amino]-2-(hydroxymethyl)propane-1,3-diol, commonly referred to as Bis(3-methylbutyl)amino compound, is a synthetic organic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₃₁N₃O₃
- Molecular Weight : 271.43 g/mol
- CAS Number : 2765-31-3
- Physical State : Crystalline solid
The biological activity of this compound is primarily attributed to its structure, which allows it to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes related to growth and apoptosis.
- Receptor Modulation : It may act as a modulator of specific receptors, influencing signal transduction pathways that regulate cellular responses.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi.
- Cytotoxicity : In vitro studies suggest that it possesses cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Antimicrobial Efficacy
A study conducted by Rips et al. (1965) evaluated the antimicrobial efficacy of the compound against various strains of bacteria. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a series of experiments aimed at assessing the cytotoxic effects on human cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. The findings indicate its potential role as an anticancer agent, warranting further research into its mechanism and efficacy in vivo.
Safety and Toxicology
While preliminary studies highlight promising biological activities, safety assessments are crucial. Toxicological evaluations must be conducted to determine the compound's safety profile, including potential side effects and interactions with other pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing the propane-1,3-diol core but differing in substituents, highlighting how structural variations influence properties and applications.
Key Structural Analogs
Data Table: Structural and Functional Contrasts
| Property | Target Compound (3-methylbutyl) | BisTris (2-hydroxyethyl) | TRIS (hydroxymethyl) | Phenolic Derivatives |
|---|---|---|---|---|
| Hydrophobicity | High | Low | Moderate | Variable |
| Buffering Capacity | Not reported | pH 6.3–7.9 | pH 7.0–9.0 | None |
| Bioactivity | Unknown | None | None | Antioxidant, anti-inflammatory |
| Applications | Hypothetical: Drug delivery | Protein assays | DNA electrophoresis | Natural product leads |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
